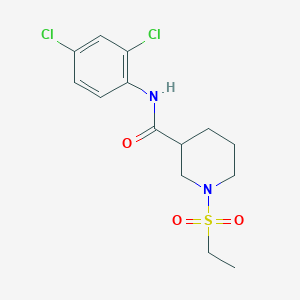
1-benzoyl-N-(2,4-difluorophenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N-(2,4-difluorophenyl)prolinamide is a chemical compound that belongs to the class of proline derivatives. It is commonly referred to as DFP or DFP-PRO. This compound has gained significant attention in the scientific community due to its potential applications in drug design and development.
Wirkmechanismus
The mechanism of action of 1-benzoyl-N-(2,4-difluorophenyl)prolinamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of enzymes such as proteases and kinases. The inhibition of these enzymes can lead to a decrease in cell proliferation and induce cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to have inhibitory effects on various enzymes such as proteases and kinases. This compound has also been shown to induce cell death in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-benzoyl-N-(2,4-difluorophenyl)prolinamide in lab experiments is its ability to inhibit the activity of enzymes such as proteases and kinases. This can be useful in studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of 1-benzoyl-N-(2,4-difluorophenyl)prolinamide. One potential direction is the development of this compound as an anticancer agent. Further studies are needed to investigate the efficacy of this compound in various cancer types. Another potential direction is the study of the mechanism of action of this compound. A better understanding of the mechanism of action can lead to the development of more potent and specific inhibitors of enzymes such as proteases and kinases. Additionally, the potential use of this compound in the treatment of inflammatory diseases should be investigated further.
Synthesemethoden
The synthesis of 1-benzoyl-N-(2,4-difluorophenyl)prolinamide involves the reaction between 2,4-difluoroaniline and N-benzoylproline in the presence of a coupling agent. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The yield of the reaction is dependent on the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-(2,4-difluorophenyl)prolinamide has been extensively studied for its potential applications in drug design and development. It has been shown to have inhibitory effects on various enzymes such as proteases and kinases. This compound has also been investigated for its potential as an anticancer agent due to its ability to induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
1-benzoyl-N-(2,4-difluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-13-8-9-15(14(20)11-13)21-17(23)16-7-4-10-22(16)18(24)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,16H,4,7,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIPHGIXLRAWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chloro-4-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084533.png)

![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B6084538.png)
![methyl 5-(1-phenylethyl)-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6084565.png)
![N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6084566.png)
methylene]acetamide](/img/structure/B6084568.png)
![(3R*,4R*)-4-(1-azepanyl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinol](/img/structure/B6084575.png)
![(2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine](/img/structure/B6084577.png)
![4-(2-fluorophenoxy)-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6084578.png)

![2-(4-methyl-1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6084592.png)
![1-phenyl-4-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]piperazine](/img/structure/B6084616.png)
![N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B6084618.png)
![ethyl (1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6084622.png)